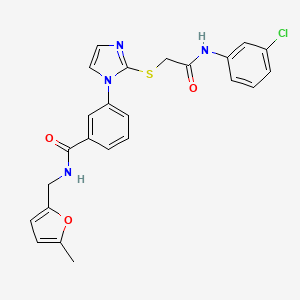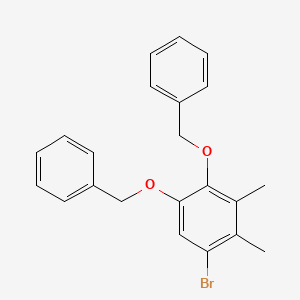
1-Bromo-2,3-dimethyl-4,5-bis(phenylmethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated aromatic compounds is a common theme in the papers. For instance, paper describes the synthesis of brominated biindenylidenedione derivatives, which are structurally related to the compound of interest. Similarly, paper outlines the total synthesis of a naturally occurring brominated benzene derivative, which could offer insights into the synthetic strategies that might be applicable to "1-Bromo-2,3-dimethyl-4,5-bis(phenylmethoxy)benzene". Paper presents the synthesis of a brominated benzene with a long alkyl chain, showcasing the versatility of bromination reactions in organic synthesis.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is crucial for understanding their reactivity and properties. Paper discusses the crystal structures of dibromo bis(phenylalkoxy)benzene derivatives, which could be structurally similar to the compound . The analysis of crystal packing interactions, such as C–Br...π(arene) and Br...Br interactions, provides valuable information on how bromine substituents affect the overall molecular conformation.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, leveraging the bromine atom as a reactive site. Paper explores the use of a brominated benzene as a starting material for organometallic synthesis, indicating the potential for "this compound" to participate in similar reactions. Paper introduces a novel bromination agent for aromatic compounds, which could be relevant for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine atoms. Paper investigates the photochromic and photomagnetic properties of synthesized compounds, suggesting that bromination can significantly alter the properties of benzene rings. Paper examines the structure and conformational analysis of a bis(bromomethyl) compound, which could provide insights into the conformational preferences of "this compound".
Wissenschaftliche Forschungsanwendungen
Organometallic Synthesis
- Selective Route to 1,5-Dihydropolyalkylated s-Indacenes : This compound has been utilized in the creation of 1,5-dihydropolyalkylated s-indacenes. The process involves alkylation and cycloelimination steps, leading to the formation of diketones which are precursors to s-indacenes. These compounds show promise in organometallic synthesis due to their structural characteristics (Dahrouch et al., 2001).
Materials Science
- Synthesis of Photovoltaic Materials : The compound is used in the synthesis of novel 1,4-bis(alkynyl)benzene derivatives. These derivatives are considered potential materials for photovoltaic applications due to their optical properties, as demonstrated in studies involving UV-Vis spectroscopy and fluorescence spectra (Zhang et al., 2020).
Crystallography
- Structural Studies in Crystallography : The compound contributes to understanding molecular structures in crystallography. For instance, derivatives like 1-bromo-3,5-bis(trifluoromethyl)benzene help in studying crystal structures and supramolecular interactions, such as hydrogen bonding and π–π interactions (Stein et al., 2015).
Photochromic and Photomagnetic Properties
- Study of Photochromic Behavior : Research on multifunctional mononuclear bisthienylethene-cobalt(II) complexes has shown that derivatives of 1-Bromo-2,3-dimethyl-4,5-bis(phenylmethoxy)benzene exhibit photochromic behavior. These findings are significant in the development of materials with light-sensitive properties (Cao et al., 2015).
Polymer Science
- Creation of High Molecular Weight Polymers : The compound is instrumental in synthesizing high molecular weight, high-spin organic polymers. These polymers are characterized by solvent solubility and film formability, making them significant in polymer science (Kurata et al., 2007).
Catalysis
- Catalyst in Carbon-Carbon Bond Formation : The compound has been used in the synthesis of 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes, acting as a catalyst for carbon-carbon bond formation. This catalytic activity is crucial in organic synthesis and material science (Fossey & Richards, 2004).
Photovoltaic Devices
- Application in Photovoltaic Devices : It is used in the development of main-chain fullerene polymers, demonstrating significant potential in photovoltaic devices. These polymers exhibit unique solid-state behaviors and electronic activity, which are key in advancing solar energy technologies (Hiorns et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2,3-dimethyl-4,5-bis(phenylmethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO2/c1-16-17(2)22(25-15-19-11-7-4-8-12-19)21(13-20(16)23)24-14-18-9-5-3-6-10-18/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFCCTYVJZGEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



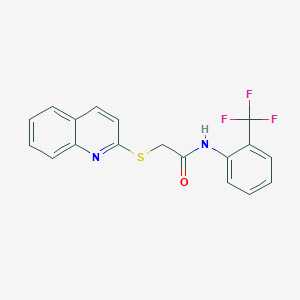
![2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2504141.png)
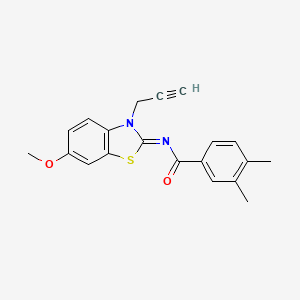
![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)
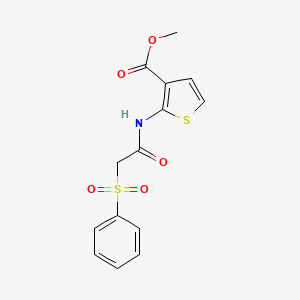
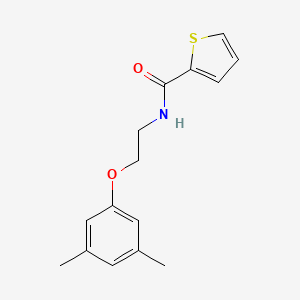
![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)
![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)
